physicochemical properties of 7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride
physicochemical properties of 7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride
An in-depth technical analysis and methodological guide for the physicochemical profiling, synthesis, and analytical validation of 7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride (CAS: 2725791-07-9).
Executive Summary: The Spirocyclic Advantage in Modern Drug Design
In contemporary medicinal chemistry, the transition from flat, two-dimensional aromatic rings to three-dimensional, fully saturated scaffolds is a critical strategy for improving drug candidate survivability. This paradigm, famously termed the [1], emphasizes increasing the fraction of sp³-hybridized carbons ( Fsp3 ) to enhance target specificity and pharmacokinetic (PK) profiles.
7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride represents a premier building block in this space. Featuring a highly rigid spiro[3.5]nonane core, a tertiary amine (N-methylpiperidine moiety), and a primary amine on a cyclobutane ring, it acts as a 3D bioisostere for para-substituted benzenes. This guide details the physicochemical properties, synthetic causality, and self-validating analytical protocols required to successfully integrate this compound into drug discovery workflows.
Figure 1: Pharmacological advantages of integrating spirocyclic scaffolds in drug design.
Structural & Physicochemical Profiling
The structural geometry of 7-methyl-7-azaspiro[3.5]nonan-2-amine dictates its behavior in both synthetic and biological environments. The spiro carbon (C4) acts as a rigid vertex, locking the cyclobutane and piperidine rings orthogonally. Because all 9 carbons in the core are sp³-hybridized, the Fsp3 fraction is a perfect 1.0.
To ensure stability and ease of handling, the compound is universally utilized as a dihydrochloride salt . Diamine free bases are notoriously prone to atmospheric oxidation and often present as viscous, hygroscopic oils. Salt formation yields a highly crystalline, bench-stable powder with exceptional aqueous solubility.
Table 1: Physicochemical & Computational Properties
Data aggregated and verified via [2] and [3].
| Property | Value | Causality / Significance in Drug Design |
| CAS Number | 2725791-07-9 | Unique identifier for the dihydrochloride salt form. |
| Molecular Formula | C₉H₂₀Cl₂N₂ (Salt) | Requires two equivalents of HCl due to the presence of both primary and tertiary amines. |
| Molecular Weight | 227.17 g/mol (Salt) | Low molecular weight provides ample "budget" for downstream functionalization without violating Lipinski's Rule of 5. |
| Exact Mass (Free Base) | 154.146998 Da | Critical parameter for High-Resolution Mass Spectrometry (HRMS) validation. |
| Topological Polar Surface Area | 29.3 Ų | Excellent membrane permeability; falls well below the 140 Ų threshold for cellular penetration. |
| Hydrogen Bond Donors / Acceptors | 1 / 2 | The primary amine acts as the sole donor, preventing excessive desolvation penalties during target binding. |
| Symmetry & Fsp³ Fraction | Fsp3 = 1.0 | Maximizes 3D spatial complexity. The 2,7-disubstitution projects vectors at ~180°, mimicking para-aromatics. |
Synthetic Methodology: Causality and Workflow
Synthesizing this specific diamine requires strict control over chemoselectivity to prevent over-alkylation of the primary amine or quaternization of the tertiary amine.
Step-by-Step Experimental Protocol
Step 1: Eschweiler-Clarke Methylation
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Objective: Methylate the secondary amine of the starting material (7-azaspiro[3.5]nonan-2-one) without affecting the ketone.
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Causality: The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is chosen over standard alkyl halides (e.g., methyl iodide) because it strictly stops at the tertiary amine, completely avoiding the formation of quaternary ammonium salts.
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Procedure: Dissolve 1.0 eq of 7-azaspiro[3.5]nonan-2-one in formic acid (5.0 eq). Cool to 0°C and dropwise add 37% aqueous formaldehyde (1.5 eq). Reflux at 100°C for 4 hours. Quench with 2M NaOH until pH > 10, then extract with dichloromethane (DCM).
Step 2: Oxime Formation
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Objective: Convert the ketone to an oxime intermediate.
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Causality: Direct reductive amination with ammonia gas is notoriously inefficient, often yielding significant secondary and tertiary amine byproducts due to the high reactivity of the intermediate imine. The oxime route strictly isolates the primary amine pathway.
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Procedure: Dissolve the resulting 7-methyl-7-azaspiro[3.5]nonan-2-one in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq). Reflux for 2 hours.
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Self-Validation: If the reaction mixture remains cloudy after 30 minutes, it indicates incomplete dissolution of the hydroxylamine salt; gentle heating and the addition of 5% v/v water is required to force the reaction to completion.
Step 3: Catalytic Hydrogenation
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Objective: Reduce the oxime to the primary amine free base.
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Procedure: Dissolve the oxime in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the vessel with N₂ gas, then introduce H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours. Filter through Celite to remove the catalyst and concentrate in vacuo.
Step 4: Dihydrochloride Salt Formation
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Objective: Trap the diamine as a stable crystalline solid.
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Procedure: Dissolve the crude free base in minimal anhydrous diethyl ether. Dropwise add 4.0M HCl in 1,4-dioxane (2.5 eq) at 0°C. A white precipitate will form immediately. Filter, wash with cold ether, and dry under high vacuum.
Figure 2: Step-by-step synthetic workflow for 7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride.
Analytical Characterization & Self-Validating Systems
To guarantee the structural integrity of the synthesized batch, researchers must employ a multi-modal analytical approach. The highly symmetrical nature of the spiro[3.5]nonane core provides built-in self-validating markers.
LC-MS (Liquid Chromatography-Mass Spectrometry)
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Validation Metric: In ESI+ mode, the free base exact mass is 154.147 Da.
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Self-Validating Shift: The starting ketone exhibits an [M+H]+ peak at m/z 154.1. Following successful reductive amination, this peak must completely disappear, replaced by the amine [M+H]+ peak at m/z 155.1 . The presence of m/z 154.1 in the final product indicates incomplete oxime reduction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Because the compound is a dihydrochloride salt, NMR must be performed in D₂O or Methanol-d₄.
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¹H NMR (D₂O, 400 MHz): The N -methyl group will appear as a sharp, distinct singlet integrating to 3H at approximately ~2.8 ppm. The primary amine protons (-NH₂) will rapidly exchange with the deuterated solvent and will not be visible.
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¹³C NMR (D₂O, 100 MHz) - The Symmetry Check: This is the ultimate self-validating step. Despite having 9 carbons, the molecule possesses a plane of symmetry. Positions C1/C3 (cyclobutane) are equivalent, as are C5/C9 and C6/C8 (piperidine).
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Rule of 6: The ¹³C NMR spectrum must show exactly 6 distinct carbon resonances .
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If more than 6 peaks are observed, it indicates an asymmetric structural rearrangement (such as ring expansion/contraction during hydrogenation) or mono-alkylation impurities.
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Furthermore, the disappearance of the ketone carbonyl carbon signal at ~210 ppm definitively confirms the success of the amination sequence.
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Safety & Handling Parameters
According to established regulatory notifications [3], 7-methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride carries specific GHS hazard classifications that must be respected during laboratory handling:
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Skin Irrit. 2 (H315): Causes skin irritation. Nitrile gloves and a standard lab coat are mandatory.
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Eye Irrit. 2A (H319): Causes serious eye irritation. Safety goggles (not just standard glasses) must be worn during salt formation, as the crystalline dust is highly irritating to mucous membranes.
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STOT SE 3 (H336): May cause drowsiness or dizziness. All transfer and weighing of the dry powder should be conducted within a certified fume hood or a localized exhaust ventilation (LEV) system.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71302453, 7-Methyl-7-azaspiro[3.5]nonan-2-amine. Retrieved from [Link]
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NextSDS. Chemical Substance Information: 7-methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride (CAS 2725791-07-9). Retrieved from [Link]
